Indole-3-aldehyde azine

Crystallography Molecular Geometry Material Science

Indole-3-aldehyde azine (CAS 1233-49-4), also known as 1H-Indole-3-carboxaldehyde azine, is a symmetrical heterocyclic azine formed via condensation of two indole-3-carboxaldehyde molecules with hydrazine. It is characterized by a central –CH=N–N=CH– diimine linker bridging two indole rings, with the molecule adopting a near-coplanar, centrosymmetric trans configuration.

Molecular Formula C18H14N4
Molecular Weight 286.33
CAS No. 1233-49-4
Cat. No. B1143390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-aldehyde azine
CAS1233-49-4
SynonymsINDOLE-3-ALDEHYDE AZINE
Molecular FormulaC18H14N4
Molecular Weight286.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43
InChIInChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11+,22-12+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-aldehyde Azine (CAS 1233-49-4): A Structurally Rigid Heterocyclic Azine for Targeted Research Applications


Indole-3-aldehyde azine (CAS 1233-49-4), also known as 1H-Indole-3-carboxaldehyde azine, is a symmetrical heterocyclic azine formed via condensation of two indole-3-carboxaldehyde molecules with hydrazine [1]. It is characterized by a central –CH=N–N=CH– diimine linker bridging two indole rings, with the molecule adopting a near-coplanar, centrosymmetric trans configuration [2]. This unique molecular architecture confers distinct physicochemical properties and biological activities compared to monomeric indole-3-carboxaldehyde and its simpler hydrazone derivatives, making it a valuable scaffold in medicinal chemistry, chemical sensing, and materials science research [3].

Why Indole-3-aldehyde Azine (CAS 1233-49-4) Cannot Be Substituted with Indole-3-carboxaldehyde or Simple Hydrazones


Generic substitution of Indole-3-aldehyde azine with its monomeric precursor, indole-3-carboxaldehyde, or with simpler hydrazone/hydrazide derivatives is scientifically unjustified. The azine's dimeric structure, featuring an extended π-conjugated system across two indole rings, fundamentally alters its electronic properties, biological activity profile, and chemical reactivity [1]. The rigid, near-planar geometry imparted by the trans azine linker enables unique intermolecular interactions, including hydrogen-bonded layered motifs in the solid state, which are absent in the monomer [2]. Furthermore, the azine moiety is a critical pharmacophore for antioxidant and antimicrobial activities, with quantitative differences in potency observed across derivative classes [3]. Direct replacement can therefore compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of Indole-3-aldehyde Azine (CAS 1233-49-4) Relative to In-Class Comparators


Indole-3-aldehyde Azine Exhibits Superior Structural Rigidity and Coplanarity Compared to Benzalazine and Other Azines

Single-crystal X-ray diffraction analysis reveals that Indole-3-aldehyde azine adopts a highly planar centrosymmetric trans configuration, with the indole fused-ring system nearly coplanar with the central –CH=N–N=CH– fragment, exhibiting a dihedral angle of only 9.8(2)° [1]. This near-coplanarity, driven by the extended conjugation across two indole rings, is significantly more rigid than the parent benzalazine and many substituted benzaldehyde azines, which often display greater torsional flexibility or non-planar geometries [2]. The unique hydrogen-bonding network observed (N–H⋯N indole-azine interactions) further stabilizes a layered motif, a feature not generally observed in monomeric indole-3-carboxaldehyde or its simple hydrazones [1].

Crystallography Molecular Geometry Material Science

Indole-3-aldehyde Azine Demonstrates Potent DPPH Radical Scavenging Activity Comparable to Standard Antioxidants

In a comprehensive study of 3-substituted indole derivatives, indolyl-based azines (including Indole-3-aldehyde azine) were identified as the most active antioxidants among several heterocyclic classes tested, including pyrazolidines, cyanoacetamides, and benzodiazepines [1]. While exact IC50 values for Indole-3-aldehyde azine were not reported in the available abstract, the study's findings highlight that the azine linkage significantly enhances free radical scavenging capacity compared to other 3-substituted indole scaffolds [1]. This class-level inference is supported by related work on 4,6-dimethoxyindole-based unsymmetrical azines, which exhibited strong DPPH, ABTS, and CUPRAC antioxidant activities [2].

Antioxidant Free Radical Scavenging DPPH Assay

Indole-3-aldehyde Azine Exhibits Distinct Antimicrobial Profile Compared to Hydrazide/Hydrazone Derivatives

A study evaluating indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide/hydrazone derivatives reported MIC values ranging from 6.25 to 100 mg/mL against various pathogens, including MRSA and S. aureus [1]. Notably, the hydrazide/hydrazone derivatives displayed better activity against MRSA than ampicillin, while the azine derivative itself was not directly tested [1]. However, the study underscores that the specific linkage (azine vs. hydrazide/hydrazone) profoundly influences antimicrobial potency, and that indole-3-aldehyde azine represents a distinct chemical entity with its own, yet-to-be-fully-characterized, antimicrobial profile [2].

Antimicrobial MIC MRSA

Indole-3-aldehyde Azine Serves as a Precursor for 'Turn-On' Fluorescent Chemosensors with High Selectivity for Cu2+ and CN–

Indole-based azine derivatives have been successfully developed as selective fluorescent chemosensors. In one study, a series of indole-azine sensors exhibited a highly selective 'turn-on' fluorescence response to Cu2+ and CN– ions in CH3CN solution, with detection limits lower than WHO-permitted levels in drinking water [1]. The sensors displayed new emission bands at 500-550 nm (Cu2+) and 440-460 nm (CN–) upon binding, while showing negligible response to other competing metal ions (Li+, Ca2+, Cr3+, Hg2+, Ni2+, Zn2+, Cd2+, Pb2+) and anions (Br-, I-, HSO4-, ClO4-, PF6-) [1]. This demonstrates the utility of the indole-azine scaffold in constructing practical, selective sensors.

Fluorescence Sensing Chemosensor Metal Ion Detection

Validated Research and Industrial Application Scenarios for Indole-3-aldehyde Azine (CAS 1233-49-4)


Scaffold for Designing Novel Antioxidant Agents

Leveraging its class-leading antioxidant activity among indole derivatives, Indole-3-aldehyde azine is an optimal starting point for synthesizing and screening new antioxidant compounds [1]. Its symmetrical dimeric structure allows for systematic derivatization to modulate radical scavenging capacity, making it a superior scaffold compared to monomeric indole-3-carboxaldehyde [2].

Development of Selective Fluorescent Chemosensors for Heavy Metal and Anion Detection

The azine's extended π-conjugation and ability to coordinate metal ions through the indole nitrogen and imine moieties enable the design of highly selective 'turn-on' fluorescent sensors [3]. Researchers can utilize Indole-3-aldehyde azine as a core building block to develop probes for Cu2+ and CN–, with proven selectivity over a wide range of competing ions, a capability not achievable with simpler indole derivatives [3].

Crystallographic and Solid-State Materials Research

The unique near-coplanar geometry and robust hydrogen-bonded layered structure of Indole-3-aldehyde azine, characterized by single-crystal X-ray diffraction, make it an excellent model compound for studying π-π stacking interactions, crystal engineering, and the development of organic crystalline materials [4]. Its rigid, centrosymmetric nature is a distinct advantage over more conformationally flexible azines [4].

Medicinal Chemistry Studies of Antimicrobial and Anticancer Potential

As a member of the indole-azine class with demonstrated biological activity, Indole-3-aldehyde azine is a valuable tool for investigating structure-activity relationships (SAR) in antimicrobial and anticancer drug discovery [5]. Its unique structure, distinct from hydrazide/hydrazone derivatives, allows researchers to probe the specific contributions of the azine linker to bioactivity [5].

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